2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-acetylphenyl)acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, acetamido, and dihydropyridazinyl groups. The presence of these groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of intermediate compounds, such as 3-acetylphenylamine and 4-methylphenylhydrazine. These intermediates undergo condensation reactions, followed by cyclization and acetylation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups in the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amines and carboxylic acids
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being explored in various studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can be compared with similar compounds such as:
4-Acetamido-3-nitrobenzoic acid: Known for its potential antiviral properties.
4-Acetamidoacetophenone: Used in various chemical syntheses.
4-Acetamidobenzamide: Studied for its biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(3-ACETYLPHENYL)-2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE.
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-acetylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4/c1-14-7-9-17(10-8-14)20-12-21(24-16(3)29)23(31)27(26-20)13-22(30)25-19-6-4-5-18(11-19)15(2)28/h4-12H,13H2,1-3H3,(H,24,29)(H,25,30) |
InChI Key |
VWFMISDMUKPYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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